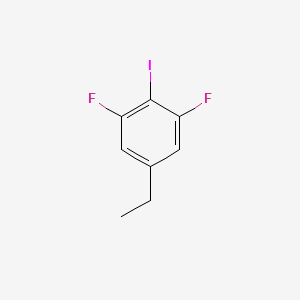

5-Ethyl-1,3-difluoro-2-iodobenzene

Description

5-Ethyl-1,3-difluoro-2-iodobenzene (C₈H₇F₂I, molecular weight: 268.05 g/mol) is a halogenated aromatic compound featuring an ethyl group at position 5, fluorine atoms at positions 1 and 3, and an iodine substituent at position 2. Its structure renders it valuable in organic synthesis, particularly in cross-coupling reactions (e.g., Suzuki-Miyaura), where the iodine atom acts as a leaving group. The ethyl group introduces steric and electronic effects distinct from other substituents like bromine or alkoxy groups, influencing reactivity and physical properties .

Properties

IUPAC Name |

5-ethyl-1,3-difluoro-2-iodobenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7F2I/c1-2-5-3-6(9)8(11)7(10)4-5/h3-4H,2H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IEPNPLBDMBVQJA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=C(C(=C1)F)I)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7F2I | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 5-Ethyl-1,3-difluoro-2-iodobenzene typically involves multi-step organic reactions. . The reaction conditions often require the use of strong acids like aluminum chloride as a catalyst and anhydrous conditions to prevent side reactions. Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity of the final product .

Chemical Reactions Analysis

5-Ethyl-1,3-difluoro-2-iodobenzene undergoes various types of chemical reactions, including:

Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic or electrophilic substitution reactions.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.

Coupling Reactions: The compound can participate in coupling reactions such as the Suzuki-Miyaura coupling, where the iodine atom is replaced by a boronic acid derivative in the presence of a palladium catalyst.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, in a Suzuki-Miyaura coupling, the product would be a biaryl compound .

Scientific Research Applications

Synthesis and Chemical Properties

The synthesis of 5-Ethyl-1,3-difluoro-2-iodobenzene typically involves multi-step organic reactions. The compound can be synthesized through methods such as nucleophilic substitution and palladium-catalyzed coupling reactions. The iodine atom facilitates various substitution reactions, while the ethyl group introduces steric hindrance that influences its reactivity compared to simpler analogs.

Organic Synthesis

This compound serves as a versatile building block in organic synthesis. It can participate in:

- Substitution Reactions : The iodine atom can be replaced by other functional groups, allowing for the creation of diverse derivatives.

- Coupling Reactions : It is commonly used in cross-coupling reactions such as the Suzuki-Miyaura coupling to form biaryl compounds .

Medicinal Chemistry

In medicinal chemistry, derivatives of this compound are studied for their potential biological activities:

- Antimicrobial Properties : Some derivatives exhibit significant antimicrobial activity, making them candidates for antibiotic development.

- Anticancer Activity : Research indicates that certain derivatives may possess anticancer properties, contributing to drug discovery efforts aimed at developing new cancer therapies .

Materials Science

The compound is utilized in the production of specialty chemicals and materials:

- Liquid Crystals : Its unique molecular structure allows it to be incorporated into liquid crystal formulations used in display technologies.

- Polymers : It can serve as a precursor for synthesizing advanced polymers with tailored properties for specific applications .

Case Study 1: Anticancer Activity

A study published in the Journal of Medicinal Chemistry investigated the anticancer potential of various halogenated compounds including derivatives of this compound. The results indicated that certain modifications enhanced cytotoxicity against specific cancer cell lines, highlighting the compound's potential in cancer therapeutics .

Case Study 2: Liquid Crystal Applications

Research conducted on the application of this compound in liquid crystal technology demonstrated its effectiveness in improving the thermal stability and response time of liquid crystal displays (LCDs). The compound's incorporation into LCD formulations led to enhanced performance characteristics compared to traditional materials .

Mechanism of Action

The mechanism of action of 5-Ethyl-1,3-difluoro-2-iodobenzene largely depends on its specific application. In chemical reactions, the iodine atom’s reactivity plays a crucial role, facilitating various substitution and coupling reactions . In biological systems, its derivatives may interact with specific molecular targets, such as enzymes or receptors, to exert their effects. The exact pathways involved can vary widely depending on the derivative and its intended use.

Comparison with Similar Compounds

Structural and Electronic Properties

The following table compares key structural features and electronic effects of 5-Ethyl-1,3-difluoro-2-iodobenzene with analogs:

Key Observations :

- In contrast, bromine (in 5-Bromo-1,3-difluoro-2-iodobenzene) withdraws electrons, increasing electrophilicity at the iodine-bearing carbon .

- Steric Hindrance : The ethyl group introduces greater steric bulk compared to bromine or ethoxy substituents, which may slow down nucleophilic attack or alter regioselectivity in coupling reactions.

5-Bromo-1,3-difluoro-2-iodobenzene

- Synthesis : Prepared via nucleophilic aromatic substitution using 5-bromo-1,3-difluorobenzene with iodine under catalytic conditions. Used as a precursor in crystal engineering (e.g., forming phenylene-bridged structures) .

- Reactivity : Bromine’s electronegativity enhances the leaving-group ability of iodine, facilitating cross-coupling reactions at lower temperatures compared to ethyl-substituted analogs .

2-Ethoxy-1,3-difluoro-5-iodobenzene

- Synthesis : Ethoxy groups are typically introduced via Williamson ether synthesis, requiring alkoxide nucleophiles and elevated temperatures (e.g., 170°C in DMA with K₂CO₃) .

- Reactivity : The ethoxy group’s resonance donation stabilizes the aromatic ring, reducing electrophilicity at the iodine position. This may necessitate harsher conditions for substitution reactions compared to ethyl or bromo derivatives.

Insights :

- The ethyl derivative’s lower polarity compared to bromo/ethoxy analogs may enhance solubility in non-polar solvents, favoring use in hydrophobic reaction environments.

- Bromo and iodo substituents are preferred in solid-state applications (e.g., crystal structures) due to heavier atom effects .

Biological Activity

5-Ethyl-1,3-difluoro-2-iodobenzene is a halogenated aromatic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological evaluations, and relevant case studies to provide a comprehensive overview of its biological activity.

Synthesis

The synthesis of this compound typically involves the use of boronic acids in a Suzuki coupling reaction. For example, a common method includes reacting this compound with (3,5-difluorophenyl)boronic acid under palladium catalysis to yield various derivatives with potential biological applications .

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of compounds similar to this compound. For instance, halogenated compounds have shown significant activity against various bacterial strains and fungi. The presence of fluorine and iodine atoms is believed to enhance the lipophilicity and bioactivity of these compounds, making them effective against resistant strains of bacteria .

Cytotoxicity

The cytotoxic effects of this compound have been assessed using various cell lines. Preliminary results indicate that this compound exhibits moderate cytotoxicity against VERO cells (African green monkey kidney cells), with an IC50 value that suggests potential for further development in cancer therapeutics .

Case Studies

- Antileishmanial Activity : A study focusing on synthetic analogs of natural products found that similar compounds exhibited promising antileishmanial activity. Although specific data for this compound was not provided, the structural similarities suggest it may possess similar properties .

- Inhibition of Mycobacterium tuberculosis : Research into inhibitors targeting MtbIMPDH2 indicates that halogenated compounds can effectively inhibit this enzyme, which is crucial for guanine nucleotide biosynthesis in Mycobacterium tuberculosis. This opens avenues for exploring this compound as a potential therapeutic agent against tuberculosis .

Data Summary

The following table summarizes the biological activities associated with compounds structurally related to this compound:

| Activity | IC50/MIC Values | Remarks |

|---|---|---|

| Antimicrobial | ≤ 1 μM | Effective against resistant bacterial strains |

| Cytotoxicity (VERO cells) | Moderate | Specific IC50 values need further evaluation |

| Antileishmanial | Not specified | Potential based on structural similarity |

| MtbIMPDH2 Inhibition | ≤ 6.3 μM | Promising target for tuberculosis treatment |

Q & A

Q. Table 1: Key Reaction Parameters

| Parameter | Condition/Reagent | Reference |

|---|---|---|

| Solvent | Dry DMA | |

| Temperature | 170°C | |

| Base | K₂CO₃ | |

| Purification | Column chromatography |

Advanced: How can reaction conditions be optimized to improve yield and selectivity?

Methodological Answer:

Optimization strategies include:

- Solvent Screening : Polar aprotic solvents (e.g., DMF, DMSO) may enhance reaction rates compared to DMA.

- Catalyst Use : Transition-metal catalysts (e.g., Pd/Cu systems) could facilitate cross-coupling for ethyl group introduction .

- Temperature Gradients : Stepwise heating (e.g., 120°C → 170°C) to minimize side reactions.

- In Situ Monitoring : HPLC or TLC to track intermediate formation and adjust reaction time.

Contradictions in yield data (e.g., solvent effects) should be resolved via Design of Experiments (DoE) to isolate critical variables .

Basic: What safety protocols are essential when handling this compound?

Methodological Answer:

- Hazard Classification : Likely includes H315 (skin irritation), H319 (eye irritation), and H335 (respiratory irritation) based on structural analogs .

- Mitigation Measures :

- Ventilation : Use fume hoods during synthesis.

- PPE : Nitrile gloves, safety goggles, and lab coats.

- First Aid : Immediate rinsing with water for skin/eye contact; seek medical attention if inhaled .

Advanced: How can researchers resolve contradictions in spectral data during structural analysis?

Methodological Answer:

- Multi-Technique Validation : Combine NMR (19F for fluorines, 1H for ethyl protons), X-ray crystallography (if crystalline), and high-resolution MS.

- Computational Modeling : DFT calculations to predict chemical shifts and compare with experimental data .

- Contradiction Analysis : For overlapping NMR peaks, use 2D techniques (e.g., COSY, HSQC) or variable-temperature NMR .

Basic: What are the primary research applications of this compound?

Methodological Answer:

- Organic Synthesis : As a halogenated aromatic building block for Suzuki-Miyaura cross-coupling or fluorophore development .

- Material Science : Incorporation into liquid crystals or polymers via its iodine and fluorine substituents.

- Pharmacology : Structural analog studies for drug discovery (e.g., kinase inhibitors) .

Advanced: How to design a study exploring its biological activity?

Methodological Answer:

- Hypothesis : "The ethyl and iodine substituents enhance binding to hydrophobic enzyme pockets."

- Experimental Design :

- In Vitro Assays : Test inhibition of target enzymes (e.g., cytochrome P450) using fluorogenic substrates.

- Control Groups : Compare with non-ethylated/fluorinated analogs.

- Data Analysis : IC50 calculations and molecular docking simulations .

- Literature Review : Prioritize studies on halogenated benzene derivatives in medicinal chemistry .

Basic: Which analytical techniques are critical for purity assessment?

Methodological Answer:

- HPLC : To quantify impurities (>95% purity threshold).

- GC-MS : For volatile byproduct detection.

- Melting Point Analysis : Sharp melting range indicates high crystallinity .

Advanced: How to address challenges in regioselective functionalization?

Methodological Answer:

- Directing Groups : Introduce temporary groups (e.g., boronic esters) to steer subsequent reactions.

- Metal-Mediated Strategies : Use Pd catalysts for selective C-H activation at the ethyl-adjacent position .

- Computational Guidance : Predict reactive sites using Fukui indices or electrostatic potential maps .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.